Anti-Inflammatory Peptide 3
Overview
Description
Anti-Inflammatory Peptide 3 is a bioactive peptide known for its potent anti-inflammatory properties. It is part of a broader class of peptides that play crucial roles in modulating the immune response and reducing inflammation. These peptides are found in various natural sources, including plants, animals, and microorganisms, and have been synthesized for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Inflammatory Peptide 3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, biotechnological methods such as recombinant DNA technology are employed. This involves inserting the gene encoding this compound into a suitable host organism, such as Escherichia coli, which then produces the peptide through fermentation. The peptide is subsequently extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Anti-Inflammatory Peptide 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted to enhance its stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Modified peptide with enhanced properties.
Scientific Research Applications
Anti-Inflammatory Peptide 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of anti-inflammatory drugs and nutraceuticals
Mechanism of Action
Anti-Inflammatory Peptide 3 exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific receptors on immune cells, such as macrophages and T-cells.
Pathways Involved: The peptide modulates key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Anti-Inflammatory Peptide 3 can be compared with other anti-inflammatory peptides such as:
Thymosin Beta-4: Known for its tissue repair and anti-inflammatory properties.
Lysine-Proline-Valine: A segment of alpha-Melanocyte-stimulating hormone with strong anti-inflammatory effects.
Ganoderma Lucidum Polysaccharides: Exerts anti-inflammatory effects by inhibiting the TLR-MyD88-NF-κB signaling pathway.
Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to modulate multiple signaling pathways involved in inflammation. This makes it a versatile and potent anti-inflammatory agent .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)/t23-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQDZNXDPVSHD-AKLVUHSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76N12O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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